molecular formula C5H6F2 B1330364 1,1-Difluoro-2-vinylcyclopropane CAS No. 694-34-8

1,1-Difluoro-2-vinylcyclopropane

Cat. No.: B1330364
CAS No.: 694-34-8
M. Wt: 104.1 g/mol
InChI Key: QCLGRUGHFNFAFX-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-vinylcyclopropane is an organic compound with the molecular formula C5H6F2. It is a member of the cyclopropane family, characterized by a three-membered ring structure with two fluorine atoms and a vinyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-2-vinylcyclopropane can be synthesized through several methods. One common approach involves the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, using tetraphenylarsonium chloride as a catalyst. this method yields low amounts of the desired product . Another method involves the use of potassium fluoride and 18-crown-6 to increase the yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable synthetic routes and optimization of reaction conditions are crucial for industrial applications. The development of efficient and cost-effective methods for large-scale production remains an area of active research.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2-vinylcyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium fluoride, 18-crown-6, and various catalysts such as tetraphenylarsonium chloride. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cyclopropane compounds .

Scientific Research Applications

1,1-Difluoro-2-vinylcyclopropane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-difluoro-2-vinylcyclopropane involves its ability to participate in various chemical reactions due to the presence of the highly electronegative fluorine atoms and the strained cyclopropane ring. These features make the compound highly reactive and capable of forming stable intermediates and products. The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Difluoro-2-vinylcyclopropane is unique due to the presence of both fluorine atoms and a vinyl group, which impart distinct chemical properties. The fluorine atoms increase the compound’s reactivity and stability, while the vinyl group allows for further functionalization and derivatization .

Properties

IUPAC Name

2-ethenyl-1,1-difluorocyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2/c1-2-4-3-5(4,6)7/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLGRUGHFNFAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10989211
Record name 2-Ethenyl-1,1-difluorocyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694-34-8
Record name 1,1-Difluoro-2-vinylcyclopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethenyl-1,1-difluorocyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 694-34-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Difluoro-2-vinylcyclopropane
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Reactant of Route 6
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Customer
Q & A

Q1: What is the main finding regarding the structure of poly(1,1-difluoro-2-vinylcyclopropane)?

A1: Research published in "Synthesis and Radical Polymerization of this compound: A Reexamination and Structural Reassignment" revealed that the previously proposed structure of the polymer was incorrect. Through comprehensive analysis using ¹H, ¹⁹F, and ¹³C NMR spectroscopy, along with other techniques, the authors reassigned the polymer structure. This reassignment aligns with theoretical predictions and experimental observations regarding the radical ring-opening behavior of fluorinated cyclopropanes. []

Q2: How does the presence of fluorine atoms influence the reactivity of this compound?

A2: "Hydrierwärmen, III. Einfluß von Fluorsubstituenten auf die thermische Umlagerung des Cyclopropansystems" investigates the impact of fluorine substituents on the thermal rearrangement of the cyclopropane system in this compound. The research demonstrates that fluorine destabilizes the cyclopropane ring, lowering its energy by approximately 12-14 kcal/mol. This destabilization significantly influences the molecule's reactivity, impacting both the vinylcyclopropane rearrangement and the 1,5-homodienyl hydrogen shift. []

Q3: What polymerization methods have been explored for this compound?

A3: Beyond conventional radical polymerization, research has investigated the cationic polymerization of this compound under high pressure. Studies like "Cationic polymerization of this compound (DFVC) at pressures up to 10,000 kg/cm2☆" explore how extreme conditions can influence the polymerization process and the resulting polymer's properties. [] Additionally, "Radical polymerization of this compound at pressures of up to 10,000 kg/cm2☆" delves into the impact of high pressure on the radical polymerization of this monomer. [] These investigations provide valuable insights into tailoring polymerization conditions to achieve desired material properties.

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